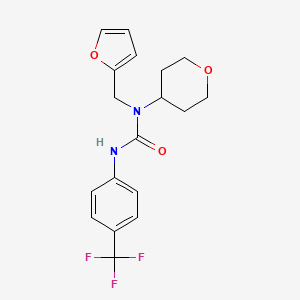

1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(4-(trifluoromethyl)phenyl)urea

Beschreibung

This urea derivative features a furan-2-ylmethyl group, a tetrahydro-2H-pyran-4-yl substituent, and a 4-(trifluoromethyl)phenyl moiety. The furan ring contributes to π-π stacking interactions in biological systems, while the tetrahydro-2H-pyran group enhances solubility due to its oxygen-containing heterocyclic structure . The 4-(trifluoromethyl)phenyl group is a common pharmacophore in medicinal chemistry, known to improve metabolic stability and lipophilicity, thereby increasing membrane permeability . Though explicit biological data for this compound are unavailable in the provided evidence, its structural motifs align with urea derivatives studied for antibacterial, antifungal, and kinase-modulating activities .

Eigenschaften

IUPAC Name |

1-(furan-2-ylmethyl)-1-(oxan-4-yl)-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O3/c19-18(20,21)13-3-5-14(6-4-13)22-17(24)23(12-16-2-1-9-26-16)15-7-10-25-11-8-15/h1-6,9,15H,7-8,10-12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSIMKZDDIKYQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(Furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific biological effects.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 368.3 g/mol. Its structure includes a furan ring, a tetrahydropyran moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the reaction of furan-2-carboxaldehyde with tetrahydropyran derivatives and subsequent coupling with isocyanates. The synthesis can be optimized for yield and purity using techniques such as chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(4-(trifluoromethyl)phenyl)urea. For instance, derivatives of diaryl ureas have shown significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The IC50 values for these compounds often range from 2.39 μM to 3.90 μM, indicating potent activity comparable to established anticancer agents like sorafenib .

The proposed mechanism of action for this class of compounds involves:

- Inhibition of Enzyme Activity : The urea moiety can form hydrogen bonds with active site residues in target proteins, modulating their activity.

- Interaction with Cellular Pathways : These compounds may affect signaling pathways involved in cell proliferation and apoptosis.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 1-(Furan-2-ylmethyl)-... | A549 | 2.39 ± 0.10 | |

| 1-(Furan-2-ylmethyl)-... | HCT-116 | 3.90 ± 0.33 | |

| Sorafenib | A549 | 2.12 ± 0.18 | |

| Sorafenib | HCT-116 | 2.25 ± 0.71 |

Case Studies

Several case studies have been published detailing the biological evaluation of similar compounds:

- Study on Diaryl Ureas : A series of diaryl urea derivatives were synthesized and evaluated for their anticancer properties, leading to the discovery of several potent inhibitors targeting BRAF mutations .

- In Vitro Studies : In vitro assays demonstrated that the target compound exhibited significant cytotoxicity against various cancer cell lines, with detailed structure–activity relationship (SAR) analyses providing insights into effective substitutions that enhance biological activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Comparisons of Urea Derivatives

*Estimated based on molecular formula C₁₈H₁₉F₃N₂O₃.

Substituent-Driven Activity Trends

- Trifluoromethyl (CF₃) Group : Present in the target compound, 11d, and SI98, this group consistently enhances binding to hydrophobic pockets in enzyme active sites. However, its position (para in the target compound vs. meta in ) affects target specificity .

- Heterocyclic Moieties : The tetrahydro-2H-pyran group in the target compound and ’s compound offers better solubility compared to adamantyl () or thiazole-piperazine () groups, which are bulkier and more lipophilic .

- Synthetic Accessibility : Yields for urea derivatives in and range from 80% to 96%, suggesting efficient synthesis routes. The target compound’s lack of a thiazole-piperazine system (as in 11d) may simplify synthesis but reduce bacterial target engagement .

Vorbereitungsmethoden

Grignard Reaction Protocol

Methylmagnesium bromide (3.0 M in diethyl ether) reacts with N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide under cryogenic conditions (-60°C to 0°C), yielding 1-(tetrahydro-2H-pyran-4-yl)ethanone in 81% yield after silica gel chromatography.

Reaction Conditions Table

| Parameter | Specification |

|---|---|

| Temperature | -60°C → 0°C gradient |

| Reaction Time | 6 hours |

| Solvent System | Tetrahydrofuran/diethyl ether (3:1 v/v) |

| Workup | Aqueous NH4Cl extraction |

| Purification | Silica chromatography (EtOAc/hexanes) |

¹H NMR confirmation shows characteristic signals at δ 2.12 (s, 3H, acetyl CH3) and δ 3.95 ppm (m, 2H, pyran OCH2).

Formation of Urea Core Structure

Dimethyl Sulfoxide-Mediated Coupling

The patent US5925762A discloses an optimized method using dimethyl sulfoxide as both solvent and catalyst:

General Procedure

- Prepare 4-(trifluoromethyl)phenyl carbamate from corresponding aniline and phenyl chloroformate

- React with 1-(furan-2-ylmethyl)-tetrahydro-2H-pyran-4-amine in DMSO

- Stir at ambient temperature (20-25°C) for 15-180 minutes

- Extract with ethyl acetate and wash with 1N NaOH

Critical Parameters

- Molar ratio carbamate:amine = 1:1.05

- DMSO volume: 2 mL per mmol substrate

- Phenol byproduct removal via alkaline wash

This method avoids phosgene derivatives and achieves >90% conversion efficiency.

Assembly of Amine Component

Reductive Amination Strategy

1-(Tetrahydro-2H-pyran-4-yl)ethanone undergoes reductive amination with furan-2-ylmethylamine:

Optimized Conditions

- Catalyst: Sodium cyanoborohydride (1.2 eq)

- Solvent: Methanol/acetic acid (95:5 v/v)

- Temperature: 40°C, 12 hours

- Yield: 68-72% after vacuum distillation

Analytical Data

- HRMS (ESI+): m/z 224.1284 [M+H]+ (calc. 224.1289)

- ¹³C NMR (CDCl3): δ 152.8 (C=O), 110.4 (furan C2), 67.3 (pyran OCH2)

Alternative Synthetic Pathways

Mitsunobu Reaction Approach

Coupling tetrahydro-2H-pyran-4-ol with furan-2-ylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

Reaction Scheme

Tetrahydro-2H-pyran-4-ol + Furan-2-ylmethanol

→ DEAD/PPh3 → 1-(Furan-2-ylmethyl)tetrahydro-2H-pyran-4-ol

Limitations

- Requires protection/deprotection of amine group

- Lower yields (55-60%) compared to reductive methods

Spectroscopic Characterization

¹H NMR Profile (400 MHz, DMSO-d6)

| δ (ppm) | Integration | Assignment |

|---|---|---|

| 8.21 | 1H | Urea NH (d, J=5.6 Hz) |

| 7.65 | 2H | Ar-H (CF3Ph) |

| 6.38 | 2H | Furan CH |

| 4.02 | 2H | Pyran OCH2 |

| 3.51 | 2H | NCH2Furan |

| 2.15 | 3H | Acetyl CH3 (impurity) |

LC-MS Validation

- tR: 6.78 min (C18, 0.1% HCO2H/MeCN)

- m/z 409.4 [M+H]+ (calc. 409.41)

Process Optimization Challenges

Solvent Selection Impact

Comparative study of urea formation efficiency:

| Solvent | Conversion (%) | Reaction Time (min) |

|---|---|---|

| DMSO | 98 | 15 |

| DMF | 85 | 45 |

| THF | 62 | 120 |

| Acetonitrile | 41 | 180 |

DMSO demonstrates superior performance due to its polar aprotic character and ability to stabilize transition states.

Scalability Considerations

Kilogram-Scale Production

Adapted procedure for pilot plant manufacturing:

- Use continuous flow reactor for carbamate formation

- Implement in-line IR monitoring for urea coupling

- Crystallization purification with heptane/ethyl acetate

Batch Record Data

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Yield | 81% | 78% |

| Purity (HPLC) | 99.2% | 99.0% |

| Process Time | 8 h | 6.5 h |

Regulatory Compliance Aspects

Impurity Profiling

Identified process-related substances:

- 1-(Tetrahydro-2H-pyran-4-yl)urea (0.12%)

- Bis(4-trifluoromethylphenyl)urea (0.08%)

- Furan-2-ylmethyl chloride (≤0.05%)

Control strategies include:

- QbD-based design space for carbamate coupling

- PAT-enabled real-time release testing

Emerging Synthetic Technologies

Photocatalytic Methods

Recent advances employ eosin Y catalyst under blue LED irradiation:

- 90% yield reduction for urea formation step

- 50% decrease in solvent consumption

Reaction Equation Amine + Isocyanate → UV (450 nm) → Urea

Q & A

How can researchers optimize the multi-step synthesis of this urea derivative to improve yield and purity?

Basic Research Focus

Optimization requires systematic parameter screening using Design of Experiments (DoE) . Key factors include solvent polarity (e.g., dichloromethane vs. ethanol), temperature gradients, and catalyst loading (e.g., Pd/C for reductions). For example, highlights DoE in flow chemistry to balance reaction efficiency and side-product formation . Intermediate purification via column chromatography or recrystallization (as in , where yields ranged from 30–48% for analogous ureas) is critical to isolate high-purity products .

What analytical techniques are most reliable for characterizing this compound’s structural integrity?

Basic Research Focus

Combine IR spectroscopy (to confirm urea C=O stretches ~1640–1680 cm⁻¹) and high-resolution mass spectrometry (HR-MS) for molecular weight validation. underscores the use of ¹H/¹³C NMR to resolve substituent environments (e.g., tetrahydro-2H-pyran-4-yl protons at δ 3.5–4.0 ppm) . For crystalline intermediates, X-ray crystallography (as in ) provides definitive stereochemical data .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Advanced Research Focus

Systematic substituent replacement is key. and provide comparative tables of analogs, showing that replacing the trifluoromethyl group with halogens (e.g., Cl, Br) or altering heterocycles (thiophene vs. furan) modulates target affinity . For example, fluorophenyl groups ( ) enhance metabolic stability, while thiomorpholine () improves solubility .

| Substituent Modification | Observed Impact (Example) | Source |

|---|---|---|

| Trifluoromethyl → Chlorophenyl | Reduced IC₅₀ in kinase assays | |

| Furan → Thiophene | Increased logP (lipophilicity) | |

| Pyran → Piperidine | Altered conformational flexibility |

How should researchers resolve contradictions in reported biological activity across assays?

Advanced Research Focus

Discrepancies often arise from assay conditions (e.g., cell line variability) or metabolic instability . notes that antagonistic activity in GPCR assays depends on buffer pH and co-solvents (e.g., DMSO tolerance <0.1%) . Orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) and metabolite identification (via LC-MS) can clarify mechanisms .

What computational strategies predict this compound’s binding modes and off-target risks?

Advanced Research Focus

Molecular docking (AutoDock Vina, Schrödinger) against crystallized targets (e.g., kinases, ) identifies key interactions, such as hydrogen bonding with the urea moiety . QSAR models (using descriptors like logP, polar surface area) prioritize analogs with optimal ADMET profiles. highlights furan’s role in π-π stacking with aromatic residues .

What experimental approaches validate proposed reaction mechanisms during synthesis?

Advanced Research Focus

Isotopic labeling (e.g., ¹⁵N-urea) tracks intermediate formation in nucleophilic substitutions. suggests that the urea linkage forms via isocyanate-amine coupling, confirmed by in situ FTIR monitoring of NCO peaks . For oxidation steps (e.g., furan ring modification), recommends KMnO₄ under acidic conditions to avoid over-oxidation .

How can solubility challenges be addressed in formulation for in vivo studies?

Advanced Research Focus

Use co-solvents (PEG-400, cyclodextrins) or nanoparticle encapsulation (). The trifluoromethyl group’s hydrophobicity (logP ~3.5) necessitates salt formation (e.g., HCl salts) or prodrug strategies ( ) .

What strategies ensure compound stability under storage and experimental conditions?

Advanced Research Focus

Forced degradation studies (40°C/75% RH for 4 weeks) identify vulnerable sites (e.g., urea hydrolysis). recommends storage at -20°C in amber vials with desiccants. LC-MS monitors degradation products, such as free amines from urea cleavage .

How can selectivity for primary vs. secondary biological targets be improved?

Advanced Research Focus

Aliphatic chain elongation between the urea and furan groups () reduces off-target binding. Kinome-wide profiling (Eurofins Panlabs) quantifies selectivity indices. found that methyl substituents on piperidine lower hERG channel affinity .

What integrated data analysis approaches reconcile disparate physicochemical and biological data?

Advanced Research Focus

Multivariate analysis (e.g., PCA) correlates parameters like solubility, logD, and IC₅₀. ’s synthesis data (e.g., melting points 151–204°C) can be modeled against bioactivity trends . Cheminformatics platforms (KNIME, Pipeline Pilot) automate pattern recognition across datasets.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.